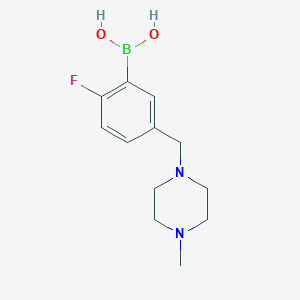

(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid

Descripción

(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with a fluorinated aromatic core and a 4-methylpiperazine substituent. The compound’s structure combines a boronic acid group, known for its utility in Suzuki–Miyaura cross-coupling reactions, with a fluorine atom at the 2-position and a 4-methylpiperazinylmethyl group at the 5-position of the benzene ring .

Propiedades

IUPAC Name |

[2-fluoro-5-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-12(14)11(8-10)13(17)18/h2-3,8,17-18H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEWPPGDRUSVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CN2CCN(CC2)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (2-fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid typically follows a multi-step approach:

Step 1: Introduction of the Fluoro Substituent

The fluorine atom is introduced selectively at the 2-position of the phenyl ring. This can be achieved via electrophilic fluorination of a suitably substituted aromatic precursor or by using fluorinated starting materials.Step 2: Attachment of the (4-methylpiperazin-1-yl)methyl Group

The 4-methylpiperazinyl moiety is introduced through nucleophilic substitution or reductive amination at the 5-position of the aromatic ring, often via a bromomethyl intermediate or a suitable leaving group.Step 3: Installation of the Boronic Acid Group

The boronic acid functionality is commonly installed via lithiation followed by quenching with trialkyl borates or via palladium-catalyzed borylation (e.g., Miyaura borylation) of an aryl halide precursor.

Detailed Preparation Methods

Palladium-Catalyzed Borylation (Miyaura Borylation)

One of the most reliable and widely used methods for preparing arylboronic acids is the palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or similar boron reagents. For this compound:

- Starting Material: 2-fluoro-5-(bromomethyl)phenyl derivative with the 4-methylpiperazine attached or installed post-borylation.

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or potassium carbonate.

- Solvent: DMSO, DMF, or dioxane.

- Conditions: Heating at 80–100°C under inert atmosphere.

This method allows for regioselective installation of the boronic acid group at the desired phenyl position while preserving the fluoro and piperazinyl substituents.

Lithiation Followed by Boronation

Alternatively, directed ortho-lithiation can be employed:

- Step 1: Treatment of a fluoro-substituted aromatic compound with a strong base such as n-butyllithium at low temperature (-78°C) to generate the aryl lithium intermediate.

- Step 2: Quenching with trialkyl borate (e.g., trimethyl borate).

- Step 3: Acidic work-up to yield the boronic acid.

This method requires careful control of temperature and stoichiometry to avoid side reactions and to maintain the integrity of the piperazinyl substituent.

Reductive Amination for Piperazine Attachment

The (4-methylpiperazin-1-yl)methyl group is often introduced via reductive amination:

- Step 1: Reaction of 2-fluoro-5-formylphenylboronic acid or its ester with 4-methylpiperazine.

- Step 2: Reduction using sodium cyanoborohydride or sodium triacetoxyborohydride to form the secondary amine linkage.

This approach allows for selective attachment of the piperazine moiety at the 5-position via a methylene bridge.

Stock Solution Preparation and Formulation Data

According to GlpBio data, the compound's stock solutions are prepared with precise molar concentrations for research use, indicating its solubility and stability profiles:

| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 3.9668 mL | 19.8342 mL | 39.6684 mL |

| 5 mM | 0.7934 mL | 3.9668 mL | 7.9337 mL |

| 10 mM | 0.3967 mL | 1.9834 mL | 3.9668 mL |

Table 1: Stock solution volumes for different concentrations of (2-fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid.

The preparation of in vivo formulations involves dissolving the compound initially in DMSO, followed by stepwise addition of solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity at each stage. Physical methods like vortexing, ultrasound, or heating aid dissolution.

Purification and Characterization

Purification of the synthesized compound is typically achieved by:

- Reverse-phase High-Performance Liquid Chromatography (HPLC) using C18 columns with mobile phases such as water/acetonitrile with trifluoroacetic acid or ammonium formate buffers.

- Detection Methods: Evaporative Light Scattering Detector (ELSD), photodiode array (PDA), and mass spectrometry (LC-MS) confirm purity (>95%) and molecular identity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Pd catalyst, bis(pinacolato)diboron, base, heat | High regioselectivity, mild conditions | Requires expensive catalysts |

| Directed Lithiation & Boronation | n-BuLi, trialkyl borate, low temperature | Direct installation, good yields | Sensitive to moisture, harsh reagents |

| Reductive Amination | Aldehyde intermediate, 4-methylpiperazine, NaBH3CN | Selective piperazine attachment | Requires aldehyde precursor |

Research Findings and Notes

- The compound is stable in DMSO and can be formulated for biological assays with appropriate co-solvents.

- Purity levels exceeding 95% are achievable with standard chromatographic techniques.

- The synthetic routes allow for flexibility in substituent positioning and functional group tolerance, essential for medicinal chemistry applications.

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom or other functional groups.

Substitution Reactions: The fluoro and piperazine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of (2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. The fluoro and piperazine groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Boronic Acids

Structural Analogs with Piperazine/Related Substituents

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic Acid

- Key Differences : Fluorine is positioned at the 3rd carbon instead of the 2nd.

- Impact : Altered electronic distribution due to fluorine’s meta orientation may affect binding affinity in enzyme inhibition. The molecular weight (238.07 g/mol) and predicted pKa (7.60) suggest comparable solubility and ionization behavior to the target compound .

(2-Fluoro-4-methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic Acid

- Key Differences : A sulfonyl group replaces the methylene bridge, and a methyl group is added at the 4-position.

- Impact : Increased molecular weight (316 g/mol) and polarity due to the sulfonyl group may enhance water solubility but reduce membrane permeability. The sulfonyl group could also alter hydrogen-bonding interactions in biological targets .

Fluorinated Phenylboronic Acids with Heterocyclic Substituents

(2′-Fluoro-5-methoxyphenyl)boronic Acid

- Key Differences : A methoxy group replaces the 4-methylpiperazinylmethyl moiety.

- Impact : Reduced basicity and hydrogen-bonding capacity compared to the piperazine derivative. This compound demonstrated moderate yields (41%) in Suzuki–Miyaura reactions, suggesting steric hindrance from the methoxy group may limit reactivity .

(2-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid

- Key Differences : A trifluoromethyl group replaces the piperazine substituent.

- Impact : Enhanced electron-withdrawing effects from the CF₃ group increase electrophilicity of the boronic acid, improving cross-coupling efficiency (34% yield in indazole synthesis) . However, the lack of a basic piperazine group may reduce solubility in aqueous environments.

Boronic Acids with Bioactive Substituents

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Key Differences: A phenoxy-methoxyethyl chain replaces the piperazinylmethyl group.

- Impact : This compound exhibited potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The flexible methoxyethyl chain may improve target engagement compared to rigid piperazine systems .

1-Amido-2-triazolylethaneboronic Acid

- Key Differences : A triazole ring replaces the phenyl group in earlier analogs.

- Impact : Improved β-lactamase inhibition (lower MICs) due to triazole’s hydrogen-bonding and π-π stacking capabilities. This highlights how heterocyclic substituents can enhance biological activity over aliphatic amines like piperazine .

Table 1: Key Properties of Selected Boronic Acids

*Calculated based on molecular formula C₁₂H₁₆BFN₂O₂.

Actividad Biológica

(2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including (2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, typically act by forming reversible covalent bonds with specific amino acid residues in target enzymes. This interaction can inhibit enzymatic activity and disrupt various biochemical pathways, leading to therapeutic effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through different mechanisms:

- Inhibition of Proteasomes : Similar to other boronic acids, this compound acts as a proteasome inhibitor, which is crucial for regulating protein degradation in cancer cells. For instance, it has demonstrated effective inhibition of cell cycle progression at the G2/M phase in U266 cells, leading to growth inhibition .

- Cell Line Studies : In vitro studies have reported IC values in the nanomolar range against specific cancer types, indicating potent antiproliferative effects .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. It exhibits significant activity against HIV by:

- Inhibiting HIV Protease : The boronic acid moiety enhances binding affinity to the protease, outperforming established drugs like darunavir with a Ki value of 0.5 pM compared to darunavir's 10 pM .

3. Enzyme Inhibition

This compound is noted for its ability to inhibit serine proteases and kinases, which play critical roles in cellular signaling and disease progression .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (2-Fluoro-5-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid on HCT116 colon cancer cells. The compound exhibited an IC value of approximately 100 nM, demonstrating significant cytotoxicity and potential as a therapeutic agent for colon cancer treatment.

Case Study 2: HIV Inhibition

In another study focusing on HIV replication, this compound was tested for its ability to inhibit the p24 capsid protein. Results indicated an IC of around 5 µM, showcasing its potential as an antiviral agent .

Comparative Analysis of Biological Activities

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.